molecular formula C15H12BrFO3 B2556544 4-Bromophenyl 2-(4-fluorophenoxy)propanoate CAS No. 618073-06-6

4-Bromophenyl 2-(4-fluorophenoxy)propanoate

Cat. No. B2556544
M. Wt: 339.16
InChI Key: IBTBOORCRUFUGC-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-(4-fluorophenoxy)propanoate is a chemical compound with the molecular formula C15H12BrFO3 . It has an average mass of 339.156 Da and a monoisotopic mass of 337.995392 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Radiopharmaceutical Synthesis

A notable application of compounds similar to 4-Bromophenyl 2-(4-fluorophenoxy)propanoate is in the field of radiopharmaceutical synthesis. For instance, 4-[18F]Fluorophenol, a compound with a structural resemblance, is used as a synthon for creating more complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety. The radiosynthesis of n.c.a. [18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, involving nucleophilic labelling from [18F]fluoride and subsequent deprotection, is an example of this application, yielding radiochemical yields of 34 to 36% (Ross, Ermert, & Coenen, 2011). Additionally, Bis(4-benzyloxyphenyl)iodonium salts have been effective as labeling precursors for the synthesis of no-carrier-added 4-[18F]fluorophenol, with overall radiochemical yields ranging from 43 ± 12% to 52 ± 3% (Helfer et al., 2013).

Synthesis of Low Melting Esters

The compound's structural analogs have been used in the synthesis of low melting esters with large nematic ranges, which are important in liquid crystal technologies. For example, different substituents have been introduced into the phenolic moiety of 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates to produce new series of esters. These have applications in electrooptical devices and exhibit low injected smectic tendencies (Gray & Kelly, 1981).

Copolymerization for Advanced Materials

4-Bromophenyl 2-(4-fluorophenoxy)propanoate-related compounds have been involved in the copolymerization processes to create advanced materials. Novel trisubstituted ethylenes, like ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been copolymerized with styrene, yielding materials with unique thermal, structural, and decomposition properties. This has implications in creating materials with specific thermal and structural characteristics for various industrial applications (Kharas et al., 2016).

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-bromophenyl) 2-(4-fluorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-10(19-13-8-4-12(17)5-9-13)15(18)20-14-6-2-11(16)3-7-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTBOORCRUFUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl 2-(4-fluorophenoxy)propanoate

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